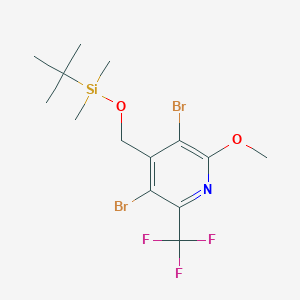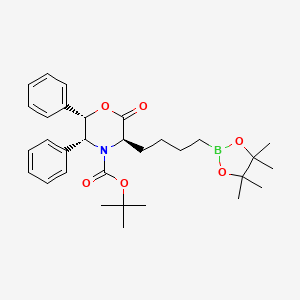
3-Amino-1,2,2-trimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Amino-1,2,2-trimethylcyclobutan-1-ol is an organic compound with a unique structure characterized by a cyclobutane ring substituted with three methyl groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,2-trimethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-butene with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Amino-1,2,2-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1,2,2-trimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1,2,2-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: Another compound with an amino group and a cyclic structure, but with different chemical properties and applications.
3-Amino-1-butanol: A simpler compound with an amino group and a hydroxyl group, used in different contexts compared to 3-Amino-1,2,2-trimethylcyclobutan-1-ol.
Uniqueness
This compound is unique due to its specific cyclobutane ring structure with three methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
1799579-91-1 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
3-amino-1,2,2-trimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)5(8)4-7(6,3)9/h5,9H,4,8H2,1-3H3 |
InChIキー |
PVHDDOZUEQJZPH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1(C)O)N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)








![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
